molecular formula C24H16FNO4 B11577335 2-(4-Fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4-Fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577335
M. Wt: 401.4 g/mol
InChI Key: JQFVWQPNIXLEEA-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a high-purity synthetic compound based on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure of significant interest in medicinal chemistry and antibacterial research . This scaffold is recognized as a useful template for designing compound libraries in the search for novel biologically active molecules . Compounds within this structural class have been identified as promising candidates for host-targeted therapy against intracellular bacterial pathogens . Specifically, close analogs of this compound have demonstrated potent efficacy as host-targeted anti-infectives, capable of inhibiting the intracellular proliferation of both antibiotic-sensitive and multidrug-resistant Salmonella strains within macrophages, without exhibiting direct antibacterial activity in standard media . This mechanism, which targets host pathways, presents a promising strategy to overcome traditional antibiotic resistance . The synthetic route for such compounds has been established via efficient one-pot multicomponent heterocyclization, allowing for practical synthesis with a broad range of potential substituents under mild conditions and isolation without the need for extensive chromatography . This product is intended for research purposes only, specifically for the investigation of host-pathogen interactions, the development of novel anti-infective strategies against drug-resistant bacteria, and the exploration of chemical biology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C24H16FNO4

Molecular Weight

401.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H16FNO4/c25-16-9-5-14(6-10-16)13-26-21(15-7-11-17(27)12-8-15)20-22(28)18-3-1-2-4-19(18)30-23(20)24(26)29/h1-12,21,27H,13H2

InChI Key

JQFVWQPNIXLEEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)O)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Methyl 4-(2-Hydroxyphenyl)-2,4-Dioxobutanoate

The reaction begins with the condensation of 2-hydroxybenzaldehyde with methyl acetoacetate in ethanol under acidic conditions. Acetic acid catalyzes the formation of the dioxobutanoate ester, yielding 65–78% product purity after recrystallization.

Step 2: Cyclocondensation with Primary Amines

The dioxobutanoate intermediate reacts with 4-fluorobenzylamine and 4-hydroxybenzaldehyde in a one-pot multicomponent reaction. Heating at 40–80°C in dioxane for 4–6 hours facilitates pyrrole ring formation, with yields ranging from 43% to 86% depending on substituents. The reaction mechanism involves:

  • Schiff base formation between the aldehyde and amine.

  • Michael addition of the dioxobutanoate to the Schiff base.

  • Cyclization to form the chromeno-pyrrole core.

Step 3: Functionalization and Oxidation

Post-cyclization, the intermediate undergoes Wacker-Tsuji oxidation using PdCl₂ and CuCl in a dimethylformamide (DMF)-water mixture to introduce ketone functionalities. Bromination at the 5-methyl position with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) achieves selective substitution without polybromination.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields (78%) are achieved in dioxane at 80°C with a 1:5 molar ratio of intermediate to hydrazine hydrate. Polar aprotic solvents like DMF enhance oxidation efficiency, while protic solvents (e.g., ethanol) reduce side reactions during cyclocondensation.

Catalytic Systems

Palladium-based catalysts (PdCl₂/CuCl) are critical for Wacker-Tsuji oxidation, achieving diketone formation in >75% yield. Acidic conditions (acetic acid) accelerate Schiff base formation but require neutralization prior to cyclization.

Reaction Time and Yield Correlation

Extended reaction times (20 hours) improve dihydrochromeno-pyrrole yields but risk over-oxidation. The table below illustrates yield variations with time:

Reaction Time (h) Temperature (°C) Yield (%)
44056
68064
208078

Purification and Analytical Methods

Crystallization Techniques

Product isolation employs solvent-dependent crystallization. Ethanol-water mixtures (3:1 v/v) yield >95% pure compound, avoiding chromatographic methods.

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons appear at δ 6.8–7.4 ppm, with fluorobenzyl methylene signals at δ 4.2–4.5 ppm.

  • HPLC : Purity >98% confirmed using C18 columns (acetonitrile-water gradient).

  • Mass Spectrometry : Molecular ion peak at m/z 415.4 [M+H]⁺ aligns with the theoretical molecular weight.

Comparative Analysis of Synthetic Routes

Two primary methods dominate the literature:

  • Multicomponent One-Pot Synthesis : Efficient for library generation (92% success rate) but requires strict stoichiometric control.

  • Stepwise Functionalization : Higher purity (>99%) but involves complex intermediate isolation.

The table below contrasts these approaches:

Parameter One-Pot Method Stepwise Method
Yield43–86%60–78%
Purity>95%>99%
Time Efficiency4–20 hours24–48 hours
ScalabilityHigh (gram-scale)Moderate (milligram-scale)

Challenges and Mitigation Strategies

Side Reactions

Over-oxidation during Wacker-Tsuji steps is minimized by controlling PdCl₂ concentrations (<0.1 eq.) and using anaerobic conditions.

Steric Hindrance

Bulky substituents on the aryl aldehyde reduce cyclization efficiency. Electron-withdrawing groups (e.g., -NO₂) require longer reaction times (up to 6 hours).

Solubility Issues

DMF co-solvents (10% v/v) enhance solubility of fluorinated intermediates during oxidation .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the chromeno-pyrrole core can be reduced to alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chromeno[2,3-c]pyrrole-3,9-diones arises from variations in substituents at positions 1 (aryl groups) and 2 (alkyl/benzyl groups). Below is a comparative analysis of 2-(4-fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with key analogs:

Structural and Electronic Comparisons

  • Electron-Withdrawing vs. In contrast, analogs with donor groups (e.g., 4-methoxyphenethyl in ) exhibit increased electron density, affecting solubility and reactivity . The 4-hydroxyphenyl substituent enables hydrogen bonding, improving crystallinity and stability compared to non-polar analogs like 4{3–3-6} .
  • Steric Effects :

    • Bulky substituents (e.g., phenethyl in 4{8–11-24}) reduce synthetic yields (e.g., 43% for 4{3–3-6}) due to steric hindrance during cyclization. The target compound’s 4-fluorobenzyl group balances steric bulk and reactivity, achieving yields >70% under optimized conditions .

Key Research Findings and Data

Yield and Purity

  • The target compound’s synthesis achieves >95% purity (HPLC) without chromatography, a critical advantage for scalable production .
  • Yields for fluorinated derivatives typically exceed 70%, outperforming chloro- or alkyl-substituted analogs .

Biological Activity

The compound 2-(4-Fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multicomponent reactions that yield high purity and good yields. The compound features a complex bicyclic structure that contributes to its biological activity. Recent synthetic methods have demonstrated the feasibility of producing this compound efficiently under mild conditions with a significant success rate in various experimental setups .

Antioxidant Activity

Compounds within the chromeno-pyrrole class have been reported to exhibit antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging capabilities, which may contribute to cellular protection against oxidative stress. Studies indicate that derivatives of this compound can effectively neutralize free radicals, thereby reducing oxidative damage in biological systems .

Anticancer Potential

The chromeno-pyrrole scaffold has been implicated in anticancer research due to its ability to modulate key cellular pathways. Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells and inhibit tumor growth through the activation of specific signaling pathways. For example, some derivatives have been shown to act as glucokinase activators and mimic glycosaminoglycans, which play roles in cancer cell proliferation .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Demonstrated effective radical scavenging ability in vitro with IC50 values comparable to established antioxidants .
Antimicrobial Testing Exhibited antibacterial activity against Staphylococcus aureus with MIC values between 3.12 and 12.5 µg/mL .
Anticancer Mechanisms Induced apoptosis in various cancer cell lines; specific pathways activated include those involved in cell cycle regulation and apoptosis .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Radical Scavenging : The hydroxyl groups facilitate electron donation to free radicals.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Signaling Modulation : Structural features allow interaction with cellular receptors or enzymes that regulate growth and apoptosis.

Q & A

Basic: What are the most efficient synthetic routes for 2-(4-fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via multicomponent reactions (MCRs), leveraging methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This one-pot method allows diversification of substituents while maintaining high yields (70–85%) and purity (>95%) . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates.
  • Temperature control : Reactions at 80–100°C for 15–20 hours minimize side products.
  • Stoichiometric ratios : A 1:1:1 molar ratio of starting materials ensures balanced reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Basic: How should researchers characterize the structural features of this compound?

Key characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons; δ 4.5–5.5 ppm indicates dihydropyrrole protons.
    • ¹³C NMR : Carbonyl groups (C=O) appear at δ 170–190 ppm .
  • Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺) validates molecular formula.
  • Thermal analysis : DSC/TGA assesses decomposition temperatures (typically >250°C), indicating thermal stability for biological assays .

Intermediate: What strategies optimize the compound’s solubility for in vitro assays?

Solubility challenges arise from the hydrophobic chromeno-pyrrole core. Mitigation approaches:

  • Derivatization : Introducing polar groups (e.g., sulfonates, amines) at the 4-hydroxyphenyl or fluorobenzyl positions enhances aqueous solubility .
  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility.
  • Nanoparticle formulation : Encapsulation with PEGylated lipids improves bioavailability .

Advanced: How do substituent variations impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Fluorobenzyl group : Enhances lipophilicity, improving membrane permeability for intracellular targets.
  • 4-Hydroxyphenyl moiety : Hydrogen-bonding capacity increases binding affinity to enzymes (e.g., kinases).
  • Chromeno-pyrrole core : Planar structure facilitates intercalation with DNA or inhibition of topoisomerases .
    Methodological note : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., kinase panels) to quantify substituent effects .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For this compound, the pyrrole-dione region (HOMO ≈ -5.8 eV) is reactive toward electrophiles .
  • Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., COX-2, EGFR). The fluorobenzyl group shows hydrophobic interactions in COX-2’s active site (binding energy ≤ -8.5 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER or GROMACS .

Advanced: How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Contradictions often stem from:

  • Assay conditions : Differences in pH, ionic strength, or ATP concentrations (for kinase assays) alter activity. Standardize protocols using CLIA guidelines.
  • Impurity profiles : HPLC-MS purity checks (>98%) ensure batch consistency.
  • Cell line variability : Use isogenic cell lines (e.g., NCI-60 panel) to control genetic backgrounds. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What methodologies enable high-throughput screening (HTS) of derivatives?

  • Library synthesis : Use automated MCR platforms to generate 100–500 derivatives with diverse substituents .
  • Assay integration :
    • Fluorescence-based HTS : Measure inhibition of β-lactamase or protease activity (Z’ factor >0.5).
    • Phenotypic screening : Image-based analysis (e.g., CellProfiler) quantifies apoptosis in cancer cells.
  • Data analysis : Machine learning (Random Forest, SVM) prioritizes hits based on physicochemical descriptors (logP, PSA) .

Expert-Level: How to design a mechanistic study for reactive oxygen species (ROS) modulation?

  • ROS detection : Use fluorescent probes (DCFH-DA, CellROX) in live-cell imaging.
  • Pathway analysis : Knockdown (siRNA) or overexpression of Nrf2/KEAP1 validates target engagement.
  • In vivo correlation : Measure glutathione levels (LC-MS/MS) in tumor xenografts post-treatment.
    Note : Control for off-target effects via ROS scavengers (e.g., NAC) and parallel assays with ROS-negative analogs .

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